4-Chloro-2-((2-fluorobenzyl)thio)pyridine
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Overview
Description
4-Chloro-2-((2-fluorobenzyl)thio)pyridine is a chemical compound with the molecular formula C12H9ClFNS and a molecular weight of 253.72 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position and a (2-fluorobenzyl)thio group at the 2-position . It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((2-fluorobenzyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 2-fluorobenzyl mercaptan under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((2-fluorobenzyl)thio)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in an ether solvent.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
4-Chloro-2-((2-fluorobenzyl)thio)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-((2-fluorobenzyl)thio)pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-2-((2-fluorobenzyl)thio)pyridine is unique due to the presence of both a chloro and a (2-fluorobenzyl)thio group on the pyridine ring, which imparts distinct chemical and biological properties . This combination of substituents makes it a valuable compound for various research applications.
Properties
CAS No. |
1346707-43-4 |
---|---|
Molecular Formula |
C12H9ClFNS |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
4-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C12H9ClFNS/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2 |
InChI Key |
SFGWFABWUYQWQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC(=C2)Cl)F |
Origin of Product |
United States |
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